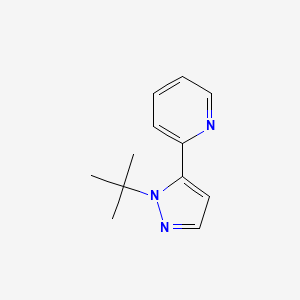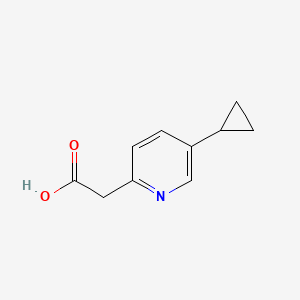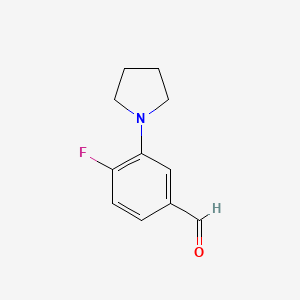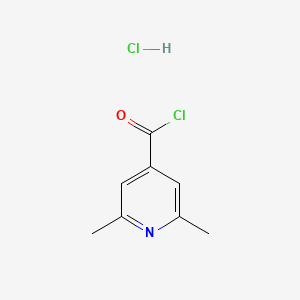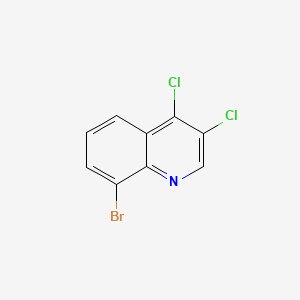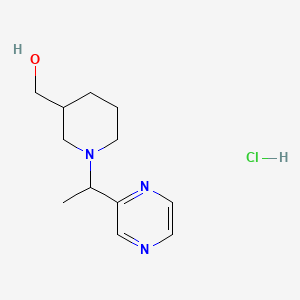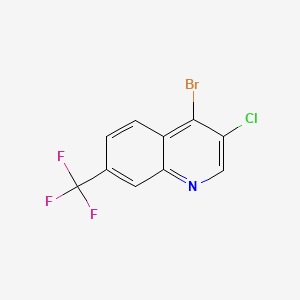![molecular formula C8H13NO6 B599169 1,4-Dioxa-7-aza-spiro[4.4]nonane oxalate CAS No. 14891-13-5](/img/structure/B599169.png)
1,4-Dioxa-7-aza-spiro[4.4]nonane oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dioxa-7-aza-spiro[4.4]nonane oxalate is a chemical compound with the molecular formula C8H13NO6 and a molecular weight of 219.1938 g/mol It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dioxa-7-aza-spiro[4.4]nonane oxalate typically involves the reaction of 1,4-Dioxa-7-aza-spiro[4.4]nonane with oxalic acid. The reaction is carried out under controlled conditions to ensure the formation of the oxalate salt. The process involves:
- Dissolving 1,4-Dioxa-7-aza-spiro[4.4]nonane in a suitable solvent.
- Adding oxalic acid to the solution.
- Stirring the mixture at a specific temperature until the reaction is complete.
- Isolating the product by filtration or crystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Using industrial-grade solvents and reagents.
- Employing large-scale reactors for the reaction.
- Implementing purification techniques such as recrystallization or chromatography to obtain the pure product.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Dioxa-7-aza-spiro[4.4]nonane oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using suitable reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used. The reactions are usually performed in anhydrous solvents.
Substitution: Various nucleophiles or electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
- Oxidation may yield oxalate derivatives with higher oxidation states.
- Reduction may produce simpler amine or alcohol derivatives.
- Substitution reactions can result in a wide range of substituted spiro compounds.
Applications De Recherche Scientifique
1,4-Dioxa-7-aza-spiro[4.4]nonane oxalate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,4-Dioxa-7-aza-spiro[4.4]nonane oxalate involves its interaction with specific molecular targets and pathways. The compound can:
- Bind to enzymes or receptors, modulating their activity.
- Participate in chemical reactions within biological systems, affecting cellular processes.
- Influence the structure and function of biomolecules through its unique spiro structure.
Comparaison Avec Des Composés Similaires
1,4-Dioxa-7-aza-spiro[4.4]nonane oxalate can be compared with other similar spiro compounds, such as:
1,4-Dioxa-7-azaspiro[4.4]nonane: A related compound without the oxalate group.
1,4-Dioxaspiro[4.4]nonane-6-carbonitrile: A spiro compound with a nitrile group.
2,6-Dioxaspiro[3.3]heptane: A smaller spiro compound with a different ring structure.
3,9-Dimethyl-2,4,8,10-tetraoxaspiro[5.5]undecane: A larger spiro compound with multiple oxygen atoms.
Propriétés
IUPAC Name |
1,4-dioxa-7-azaspiro[4.4]nonane;oxalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.C2H2O4/c1-2-7-5-6(1)8-3-4-9-6;3-1(4)2(5)6/h7H,1-5H2;(H,3,4)(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPXNMTKFLFBCFW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12OCCO2.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
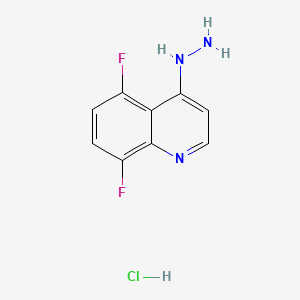

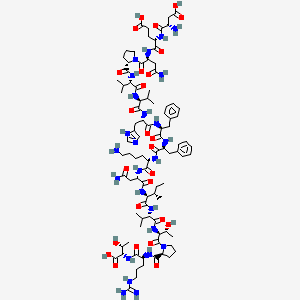
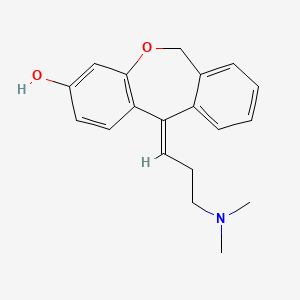
![(S)-Octahydropyrrolo[1,2-a]pyrazine hydrochloride](/img/structure/B599091.png)
